2-fluoro-3-methyl-4-nitrophenol CAS 954414-26-7 properties
2-fluoro-3-methyl-4-nitrophenol CAS 954414-26-7 properties
The following technical guide details the physicochemical properties, synthetic accessibility, and application logic for 2-Fluoro-3-methyl-4-nitrophenol (CAS 954414-26-7).[1]
This guide is structured for medicinal chemists and process engineers, moving beyond basic catalog data to explore the compound's utility as a regiospecific scaffold in kinase inhibitor design and heterocycle synthesis.[2]
CAS: 954414-26-7 | Formula: C₇H₆FNO₃ | M.W.: 171.13 g/mol [1][2]
Executive Summary & Structural Logic
2-Fluoro-3-methyl-4-nitrophenol is a highly functionalized benzene scaffold characterized by a "push-pull" electronic system.[1] It serves as a critical building block for Rho-associated protein kinase (ROCK) inhibitors and other small-molecule therapeutics requiring precise steric and electronic tuning.[1]
The "Fluorine Effect" in this Scaffold
Unlike non-fluorinated analogues, the fluorine atom at the C2 position (ortho to the hydroxyl) serves three distinct medicinal chemistry functions:
-
pKa Modulation: Through inductive electron withdrawal (-I effect), the fluorine lowers the pKa of the phenolic hydroxyl (estimated ~6.8–7.2 vs. ~7.2 for 4-nitrophenol), enhancing its nucleophilicity under mild basic conditions for etherification.[2]
-
Metabolic Blocking: The C2 position is metabolically vulnerable in simple phenols; fluorine substitution blocks Phase I oxidation at this site.[1][2]
-
Conformational Locking: In downstream biaryl ethers, the fluorine can enforce non-planar conformations via electrostatic repulsion with backbone carbonyls or nitrogen lone pairs.[2]
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models suitable for process design.
| Property | Value / Range | Context for Development |
| Appearance | Pale yellow to orange crystalline solid | Typical of nitrophenols; color intensity correlates with impurity profile (oxidation products).[1][2][3] |
| Melting Point | 119°C – 121°C (Lit.) | Sharp melting point indicates high purity; broadens significantly with regioisomeric contamination.[2] |
| Solubility | DMSO, DMF, EtOAc, Methanol | High solubility in polar aprotic solvents.[2] Poor water solubility at neutral pH.[1] |
| pKa (Predicted) | 6.9 ± 0.3 | Acidic enough to be deprotonated by weak bases ( |
| LogP | ~2.1 | Moderate lipophilicity; suitable for passive membrane permeability in early drug discovery.[1][2] |
| H-Bond Donors | 1 (Phenolic OH) | Critical interaction point for kinase hinge binding regions.[1][2] |
| H-Bond Acceptors | 4 (NO₂, F, OH) | The nitro group is a strong acceptor but is usually reduced in the next step.[2] |
Synthetic Accessibility & Manufacturing
While simple nitration of 2-fluoro-3-methylphenol is theoretically possible, it often yields a mixture of the 4-nitro and 6-nitro isomers, requiring tedious chromatographic separation.[1]
The authoritative industrial route (validated in patent literature such as WO2007121416) utilizes a Nucleophilic Aromatic Substitution (
Protocol: Regiospecific Synthesis
Reaction Logic: This method exploits the activation of the C1-fluorine by the para-nitro group in 1,2-difluoro-3-methyl-4-nitrobenzene.[1] The C2-fluorine is meta to the nitro group and remains unreactive.[1]
Step-by-Step Methodology:
-
Precursor: Dissolve 1,2-difluoro-3-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF.
-
Reagent: Add Sodium Acetate (NaOAc) (5.0 eq).
-
Conditions: Heat to 120°C for 24 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (to remove DMF and salts), then brine. Dry over
.[1][2][4][5] -
Purification: Flash chromatography (0–30% EtOAc in Hexanes).
Yield: Typically 32–40% (unoptimized), but >98% regiopure.
Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (
Functionalization & Downstream Applications
The primary value of CAS 954414-26-7 lies in its role as a scaffold for benzoxazoles and biaryl ethers .[1][2]
A. Reduction to Aniline (The "Pivot" Step)
The nitro group is almost exclusively reduced to an amine to create 4-amino-2-fluoro-3-methylphenol .[1][2]
-
Method: Catalytic hydrogenation (
, Pd/C) is effective.[2] -
Caution: If downstream chemistry involves halogen-sensitive handles, use chemoselective reduction (Fe/NH₄Cl or Zn/AcOH) to avoid dehalogenation of the fluorine (though aryl fluorides are generally stable to Pd/C).[2]
B. Etherification (Kinase Inhibitor Synthesis)
The phenolic oxygen is frequently alkylated to attach "tail" groups that extend into the solvent-exposed region of a kinase ATP-binding pocket.[1][2]
-
Protocol:
in DMF + Alkyl Halide. -
Example: Reaction with 1-bromo-3-methyl-2-butene yields the prenyl ether, a precursor for cyclization.[1]
Figure 2: Divergent synthesis pathways for drug development applications.[1][2]
Quality Control & Purity Analysis
For pharmaceutical applications, controlling the 6-nitro isomer (if synthesized via nitration) or unreacted difluoro precursor (if via
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures phenol stays protonated, sharpening the peak).[2]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group absorbance).[2]
-
Expected Retention: The target compound (phenol) will elute earlier than the difluoro precursor (more lipophilic) but later than non-methylated nitrophenols.[2]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Handling Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[1][2] | Wear full PPE (Gloves, Goggles). |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Avoid contact; phenols absorb through skin.[1] |
| Eye Damage | H318: Causes serious eye damage.[1][2] | Use chemical safety goggles.[1] |
| Reactivity | Nitro compounds can be energetic.[1][2] | Do not subject to extreme heat or shock in dry form.[1] |
References
-
Synthesis & Application (Patent): Glaxo Group Ltd.[2] "Compounds and Methods for Kinase Inhibition."[1] WO2007121416A2.[1] (Describes the
synthesis of CAS 954414-26-7 from 1,2-difluoro-3-methyl-4-nitrobenzene). -
Vendor Data (Sigma-Aldrich): "2-Fluoro-3-methyl-4-nitrophenol Product Specification."[1][2] Catalog No. ENAH9453D461.
-
Chemical Identity (PubChem): "2-Fluoro-3-methyl-4-nitrophenol."[1][2] (Verification of chemical structure and synonyms). [1]
Sources
- 1. 63762-80-1|2-Fluoro-5-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2007121416A2 - Chemical compounds - Google Patents [patents.google.com]
